3-fluoro-L-tyrosine 3-fluoro-L-tyrosine 3-fluoro-L-tyrosine is a 3-fluorotyrosine, a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid.
3-Fluoro-L-tyrosine is a solid. This compound belongs to the phenylpropanoic acids. These are compounds whose structure contain a benzene ring conjugated to a propanoic acid. 3-Fluoro-L-tyrosine targets the protein superoxide dismutase [mn], mitochondrial.
Brand Name: Vulcanchem
CAS No.: 7423-96-3
VCID: VC21539480
InChI: InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
SMILES: C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Molecular Formula: C9H10FNO3
Molecular Weight: 199.18 g/mol

3-fluoro-L-tyrosine

CAS No.: 7423-96-3

Cat. No.: VC21539480

Molecular Formula: C9H10FNO3

Molecular Weight: 199.18 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-L-tyrosine - 7423-96-3

CAS No. 7423-96-3
Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
IUPAC Name (2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Standard InChI Key VIIAUOZUUGXERI-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O
SMILES C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Melting Point 280 dec °C

Chemical Properties and Structure

Molecular Structure

3-Fluoro-L-tyrosine has the molecular formula C9H10FNO3 and features a chiral carbon center that maintains the L-configuration of natural tyrosine . The structure consists of:

  • A phenol ring with a hydroxyl group at the para position

  • A fluorine atom at the meta position (3-position) of the aromatic ring

  • An amino group and carboxylic acid group attached to the alpha carbon

  • A chiral center with the S-configuration (L-form)

The IUPAC name for this compound is (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, reflecting its structural characteristics and stereochemistry . Its chemical structure can be represented in various notation systems including HELM notation as PEPTIDE1{[c1cc(c(cc1CC@@HN)F)O]}$$$$ .

Physical Properties

3-Fluoro-L-tyrosine possesses several distinctive physical properties that influence its behavior in chemical and biological systems:

PropertyValueSource
Molecular Weight199.18 g/mol
Physical StateSolid
CAS Registry Number7423-96-3
Created Date (PubChem)September 16, 2004
Modified Date (PubChem)April 5, 2025

Chemical Characteristics

Biochemical Properties

Mechanism of Action

3-Fluoro-L-tyrosine exhibits several biochemical activities that contribute to its research value. One of its primary targets is the protein superoxide dismutase [Mn], mitochondrial, suggesting a potential role in modulating oxidative stress responses .

Additionally, it acts as an inhibitor of tyrosine aminotransferase (TAT), an enzyme critical in the metabolism of tyrosine. By inhibiting TAT, 3-fluoro-L-tyrosine can interfere with normal tyrosine metabolism pathways, a property that has been exploited in various research contexts .

Interactions with Enzymes and Proteins

3-Fluoro-L-tyrosine can be incorporated into proteins in place of natural tyrosine during protein synthesis, which allows researchers to create modified proteins with altered properties. This biological incorporation has significant implications for protein engineering and structural biology studies .

The compound's interaction with various enzymes extends beyond TAT inhibition. Its structural similarity to tyrosine allows it to serve as a substrate or inhibitor for multiple tyrosine-metabolizing enzymes, providing valuable tools for studying enzyme kinetics and mechanisms .

Transport Mechanisms

A crucial aspect of 3-fluoro-L-tyrosine's biochemical behavior is its transport mechanism within biological systems. Research indicates that this compound is transported primarily by the L-type amino acid transporter 1 (LAT1), which is significantly upregulated in cancer cells .

Studies comparing 3-fluoro-L-tyrosine with related compounds have shown that while it is transported by LAT1, it exhibits different transport patterns compared to compounds with α-methyl groups like 3-fluoro-L-α-methyl-tyrosine (FAMT). Specifically, 3-fluoro-L-tyrosine is transported by both LAT1 and LAT2 (another system L isoform), whereas compounds with α-methyl groups show selectivity for LAT1 .

This transport characteristic has important implications for the compound's potential use in cancer imaging and therapy, as LAT1 overexpression is a common feature of many malignancies .

Research Applications

Radiopharmaceutical Applications

One of the most significant applications of 3-fluoro-L-tyrosine is in the field of radiopharmaceuticals, particularly in the development of positron emission tomography (PET) imaging agents. While 3-fluoro-L-tyrosine itself serves as a valuable precursor, its derivative, 3-fluoro-L-α-methyl-tyrosine (FAMT), has gained particular attention in oncology imaging .

When labeled with fluorine-18 (18F), FAMT has demonstrated remarkable specificity for tumor imaging. Clinical studies have shown that 18F-FAMT PET can effectively differentiate between malignant tumors and benign lesions, offering valuable prognostic information. This high cancer specificity is attributed to the selective transport of these compounds by LAT1, which is highly upregulated in cancer cells .

Comparisons with other amino acid tracers and 18F-FDG (fluorodeoxyglucose) have revealed that 18F-FAMT exhibits superior cancer specificity in peripheral organs, making it a promising tool for cancer detection and monitoring .

Neuroscience Research

In neuroscience research, 3-fluoro-L-tyrosine serves as a valuable tool for studying neurotransmitter pathways, particularly those involving dopamine. Given tyrosine's role as a precursor to dopamine and other catecholamines, fluorinated tyrosine analogs provide a means to investigate these pathways with minimal disruption to normal cellular functions .

The compound enables researchers to gain insights into conditions such as Parkinson's disease, where dopamine signaling is significantly impaired. By incorporating 3-fluoro-L-tyrosine into experimental designs, scientists can study alterations in dopamine biosynthesis, transport, and metabolism .

Biochemical Studies

In biochemical research, 3-fluoro-L-tyrosine is employed to investigate protein interactions and enzyme activities. The strategic incorporation of this fluorinated amino acid into proteins allows researchers to:

  • Study protein folding and stability

  • Analyze protein-protein interactions

  • Investigate enzyme mechanisms

  • Conduct NMR studies of protein structure

  • Examine post-translational modifications of tyrosine residues

These applications contribute significantly to understanding fundamental biological processes and may lead to the development of enzyme inhibitors with therapeutic potential .

Drug Development

3-Fluoro-L-tyrosine serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique chemical properties facilitate the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders .

Researchers are investigating its potential in creating compounds that can selectively inhibit specific biological pathways associated with disease progression. The ability to incorporate fluorine atoms into drug candidates is particularly valuable in medicinal chemistry, as fluorination often enhances drug stability, bioavailability, and target selectivity .

Protein Engineering

The incorporation of 3-fluoro-L-tyrosine into proteins represents a powerful approach in protein engineering. By replacing natural tyrosine residues with this fluorinated analog, researchers can:

  • Modify protein stability and folding kinetics

  • Alter protein-ligand interactions

  • Create proteins with novel catalytic properties

  • Develop proteins with enhanced resistance to degradation

  • Generate proteins with unique spectroscopic properties for analytical applications

These applications demonstrate the versatility of 3-fluoro-L-tyrosine in advancing both basic scientific understanding and practical biotechnological applications .

Comparative Analysis with Similar Compounds

3-Fluoro-L-tyrosine belongs to a family of fluorinated amino acid derivatives, each with distinct properties and applications. Understanding how this compound compares to similar molecules provides valuable context for its specific applications.

CompoundStructure DifferenceTransport MechanismPrimary ApplicationsSource
3-Fluoro-L-tyrosineFluorine at 3-positionTransported by LAT1 and LAT2Biochemical studies, radiopharmaceutical precursor
2-Fluoro-L-tyrosineFluorine at 2-positionTransported by LAT1 and LAT2Protein structure studies, radiopharmaceuticals
3-Fluoro-L-α-methyl-tyrosineFluorine at 3-position with α-methyl groupSelectively transported by LAT1Tumor-specific PET imaging
6-Fluoro-L-dopaFluorinated L-dopaDopamine transporterParkinson's disease imaging

The position of the fluorine atom and the presence of additional structural elements, such as an α-methyl group, significantly influence the biological behavior of these compounds. For instance, the addition of an α-methyl group to 3-fluoro-L-tyrosine creates a compound with enhanced selectivity for LAT1 over LAT2, improving its tumor-specific targeting capabilities .

Recent Research Findings

Recent investigations into 3-fluoro-L-tyrosine have expanded our understanding of its properties and potential applications. Key findings include:

Transport Selectivity Studies

Research has demonstrated that 3-fluoro-L-tyrosine exhibits different transport patterns compared to its α-methylated analogs. While 3-fluoro-L-tyrosine is transported by both LAT1 and LAT2, compounds with an α-methyl group show selectivity for LAT1. This discovery has important implications for the development of tumor-specific imaging agents, as LAT1 is heavily upregulated in cancer cells .

Structure-Activity Relationship Insights

These findings have guided the rational design of improved radiopharmaceuticals and biochemical tools based on the 3-fluoro-L-tyrosine scaffold .

Applications in Tumor Imaging

The development of 18F-labeled 3-fluoro-L-α-methyl-tyrosine (18F-FAMT) as a PET tracer has demonstrated promising results in tumor imaging. Clinical studies have shown that 18F-FAMT accumulates specifically in tumors and exhibits higher cancer specificity in peripheral organs compared to other amino acid tracers and 18F-FDG .

The strong correlation between 18F-FAMT accumulation and LAT1 expression in tumors provides a molecular basis for its efficacy as a cancer imaging agent. This relationship also suggests potential applications in the prediction of treatment response and patient prognosis based on LAT1 expression levels .

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